4-Bromo-1H-indazol-6-ol

Vue d'ensemble

Description

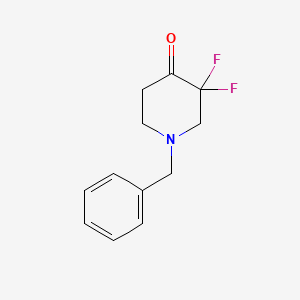

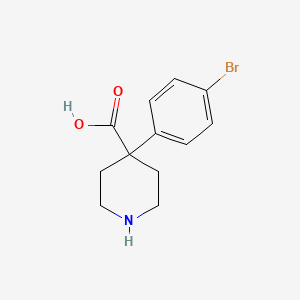

“4-Bromo-1H-indazol-6-ol” is a chemical compound with the empirical formula C7H5BrN2O . It is a derivative of indazole, a heterocyclic compound that is often used in medicinal chemistry .

Synthesis Analysis

The synthesis of indazole derivatives, including “4-Bromo-1H-indazol-6-ol”, often involves cyclization of ortho-substituted benzylidenehydrazine . A study has proposed a hydrogen bond propelled mechanism for this cyclization step . Another synthesis method involves the reaction of 2-bromo-6-fluorobenzaldehyde with hydrazine .

Molecular Structure Analysis

The molecular structure of “4-Bromo-1H-indazol-6-ol” includes a bromine atom attached to the fourth carbon of the indazole ring and a hydroxyl group attached to the sixth carbon .

Applications De Recherche Scientifique

Antihypertensive Applications

4-Bromo-1H-indazol-6-ol: has been studied for its potential use in treating hypertension. Indazole derivatives are known to exhibit antihypertensive properties, which could make them valuable in the development of new blood pressure-lowering medications .

Anticancer Research

This compound is also being explored for its anticancer properties. Indazoles can act as kinase inhibitors, which are crucial in the signaling pathways that regulate cell division and survival, making them targets for cancer therapy .

Antidepressant Effects

Research into the antidepressant effects of indazole compounds has shown promise. Their ability to interact with central nervous system receptors suggests potential applications in treating various mood disorders .

Anti-inflammatory Uses

The anti-inflammatory potential of 4-Bromo-1H-indazol-6-ol is significant, particularly in the development of COX-2 inhibitors, which are important in managing inflammatory conditions .

Antibacterial Properties

Indazole derivatives have been identified as potent antibacterial agents. Their structural motif is present in several marketed drugs, indicating their effectiveness in combating bacterial infections .

HIV Protease Inhibitors

Compounds containing an indazole fragment have been investigated for their use as HIV protease inhibitors. This application is critical in the fight against HIV/AIDS, as it targets the virus’s ability to replicate within the host cells .

Serotonin Receptor Antagonists

The role of 4-Bromo-1H-indazol-6-ol in the development of serotonin receptor antagonists is another exciting area of research. These compounds can be used to treat various psychiatric and gastrointestinal disorders .

Acetylcholinesterase Inhibitors

Finally, this compound’s application as an acetylcholinesterase inhibitor is noteworthy. Such inhibitors are used to treat neurodegenerative diseases like Alzheimer’s by preventing the breakdown of the neurotransmitter acetylcholine .

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEDVJFAFWXQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646153 | |

| Record name | 4-Bromo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1H-indazol-6-ol | |

CAS RN |

885518-75-2 | |

| Record name | 4-Bromo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1532127.png)

![tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1532128.png)

![Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1532137.png)

![Tert-Butyl 6-Chloro-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B1532138.png)